cMET and RON Kinase Inhibition: In Vivo Efficacy of an Optimized 6-Aminofuro[3,2-c]pyridine Derivative
In a series of novel 6-aminofuro[3,2-c]pyridines, compound OSI-296 (6) demonstrated potent and selective inhibition of both cMET and RON kinases. In cellular assays, OSI-296 potently inhibited cMET and RON activity. Critically, this compound showed in vivo efficacy in tumor xenograft models upon oral dosing and was well tolerated [1]. This provides a direct quantitative benchmark for the class and establishes that the 6-aminofuro[3,2-c]pyridine scaffold is a validated starting point for developing orally bioavailable dual kinase inhibitors.
| Evidence Dimension | cMET and RON kinase inhibition and in vivo antitumor efficacy |
|---|---|
| Target Compound Data | OSI-296 (a 6-aminofuro[3,2-c]pyridine derivative) is a potent cMET/RON inhibitor with oral in vivo efficacy. |
| Comparator Or Baseline | Other compounds within the 6-aminofuro[3,2-c]pyridine series were less potent or had inferior pharmacokinetic profiles. |
| Quantified Difference | OSI-296 was selected as the lead candidate based on superior potency, selectivity, and in vivo efficacy. |
| Conditions | In vitro cellular kinase assays and in vivo tumor xenograft mouse models. |
Why This Matters
For procurement decisions, this evidence confirms that the furo[3,2-c]pyridine core is a proven starting point for developing cMET/RON inhibitors with favorable oral pharmacokinetics, a critical advantage over alternative scaffolds.
- [1] Turton, R. et al. Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. Bioorg. Med. Chem. Lett. View Source
